TNF‑α Processing Inhibition: >10‑Fold Superiority Over Marimastat in a Cell‑Based Shedding Assay
The strongest evidence for Solimastat's functional differentiation is found in a cell‑based assay measuring inhibition of cell‑bound TNF‑α processing. The phase‑I report states that BB‑3644 is >10‑fold more active than marimastat in this read‑out [REFS‑1]. This property cannot be inferred from isolated recombinant MMP IC50 panels and directly translates to the compound's ability to suppress soluble TNF‑α release and CD30 shedding in lymphoma models [REFS‑2].
| Evidence Dimension | Inhibition of cell-bound TNF‑α processing (cell‑based assay) |
|---|---|
| Target Compound Data | >10‑fold more active than marimastat |
| Comparator Or Baseline | Marimastat (BB‑2516); reference activity set as baseline |
| Quantified Difference | >10‑fold superiority for BB‑3644 |
| Conditions | Cell‑based assay; referenced in the phase‑I clinical study background (British Biotech preclinical data) |
Why This Matters
For researchers designing studies where TACE‑mediated shedding of TNF‑α or other substrates (e.g., CD30, CD16, IL‑6R) must be blocked, Solimastat provides a validated >10‑fold potency window that cannot be achieved by marimastat alone.
- [1] Wall L, Talbot DC, Bradbury P, Jodrell DI. A phase I and pharmacological study of the matrix metalloproteinase inhibitor BB-3644 in patients with solid tumours. Br J Cancer. 2004 Feb 23;90(4):800-4. doi: 10.1038/sj.bjc.6601594. View Source
- [2] Matthey B, Barth S, Schnell R, Schinköthe T, Diehl V, Engert A. Metalloproteinase inhibition augments antitumor efficacy of the anti-CD30 immunotoxin Ki-3(scFv)-ETA' against human lymphomas in vivo. Int J Cancer. 2004 Sep 10;111(4):568-74. doi: 10.1002/ijc.20278. View Source
